5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Agrochemical Intermediate Penoxsulam Synthesis Triazolopyrimidine Sulfonamide

Agrochemical supply chains require regioisomerically pure penoxsulam precursors. This [1,5-c] triazolopyrimidin-2-amine (CAS 219715-62-5) is the exclusive penultimate intermediate for penoxsulam herbicide synthesis, produced via Dimroth rearrangement with thermodynamic [1,5-c] selectivity. Key advantages: • Defined melting point (201-203°C) confirms isomer identity; absence of [4,3-c] contaminant ensures downstream coupling efficiency. • Ambient storage; non-hazardous transport (DOT/IATA) reduces handling costs. • Crystalline solid enables precise stoichiometric dispensing; available from gram to metric ton scales.

Molecular Formula C7H9N5O2
Molecular Weight 195.18 g/mol
CAS No. 219715-62-5
Cat. No. B1589736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
CAS219715-62-5
Molecular FormulaC7H9N5O2
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N2C1=NC(=N2)N)OC
InChIInChI=1S/C7H9N5O2/c1-13-4-3-9-7(14-2)12-5(4)10-6(8)11-12/h3H,1-2H3,(H2,8,11)
InChIKeyDBJPBHJHAPAUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity of 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine


5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (CAS 219715-62-5) is a heterocyclic building block consisting of a [1,2,4]triazolo[1,5-c]pyrimidine core with methoxy groups at the 5- and 8-positions and a free 2-amine . The compound is primarily recognized as the key penultimate intermediate in the industrial synthesis of the triazolopyrimidine sulfonamide herbicide penoxsulam . Its procurement relevance lies in its defined role within a specific, high-volume agrochemical supply chain rather than as a broadly screened bioactive probe. The Dimroth rearrangement used during its manufacture distinguishes the thermodynamically stable [1,5-c] isomer from the kinetically favored [4,3-c] isomer, a critical quality control parameter for intermediate buyers .

Substitution Failure for 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine


Triazolopyrimidine intermediates used across the sulfonamide herbicide class are not interchangeable because the substitution pattern on the heterocyclic core directly dictates which final active ingredient is produced. The 5,8-dimethoxy-[1,5-c] regioisomer is the exclusive penultimate precursor for penoxsulam . Closely related intermediates—such as 5-ethoxy-7-fluoro analogs used for cloransulam-methyl and diclosulam, or 5,7-dimethoxy-[1,5-a] isomers required for pyroxsulam—possess different halogenation, alkoxy placement, or ring fusion geometry . Attempting to substitute one intermediate for another breaks the convergent synthetic route and produces a different sulfonamide final product entirely. Furthermore, the Dimroth rearrangement that generates the thermodynamically stable [1,5-c] isomer from the [4,3-c] precursor is a regiospecific transformation; incomplete rearrangement or isomeric contamination directly compromises downstream coupling efficiency and final product purity .

Differentiation Evidence for 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine


Penoxsulam Exclusivity: N-Linked Sulfonamide Architecture

Unlike the earlier commercial triazolopyrimidine sulfonamide herbicides cloransulam-methyl, diclosulam, and florasulam—which are sulfonanilides bearing a reversed –SO₂NH– linkage at the 2-position of the heterocycle—penoxsulam is synthesized via direct condensation of 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine with 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride. The Johnson et al. (2009) SAR study demonstrated that reinstating the original sulfonamide linkage orientation (N-linked rather than C-linked) afforded grass crop selectivity and high levels of activity on both grass and broadleaf weeds, a spectrum not achieved by the earlier sulfonanilides. The 5,8-dimethoxy substitution pattern on the [1,5-c] core is the specific architecture that enabled this reversed linkage strategy .

Agrochemical Intermediate Penoxsulam Synthesis Triazolopyrimidine Sulfonamide

Total Synthesis Yield Improvement

The Chinese patent CN103232453A discloses an optimized eight-step synthetic method for 2-amino-5,8-dimethoxy[1,2,4]-triazolo[1,5-c]-pyrimidine that achieves a per-step yield exceeding 80% and a cumulative total yield of 39% . This represents a significant improvement over earlier preparative methods that were characterized by lower yields, greater environmental burden (hydrazine and cyanogen halide usage), and more complex operations . Alternative patent routes (e.g., US8143395B2) describe processes that avoid hydrazine and cyanogen halide but are benchmarked against the Dimroth rearrangement approach; the CN103232453A method explicitly targets industrial scalability for the penoxsulam intermediate supply chain.

Process Chemistry Synthesis Optimization Industrial Production

Regioisomeric Identity via Dimroth Rearrangement

The manufacturing process for this compound involves a Dimroth rearrangement that converts the kinetically favored 3-amino-8-methoxy[1,2,4]triazolo[4,3-c]pyrimidine to the thermodynamically stable 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine . This isomerization is regiospecific and, critically, is a distinguishing quality attribute: the [4,3-c] isomer is a different chemical entity with different reactivity. The 2025 review by Shamroukh et al. explicitly discusses the Dimroth rearrangement as the synthetic basis for accessing the [1,5-c] series and notes the greater thermodynamic stability of this isomer . For procurement, verification of the correct regioisomer (by melting point, ¹H NMR, or HPLC retention time) is essential because contamination with the [4,3-c] precursor would compromise downstream sulfonamide coupling.

Dimroth Rearrangement Regioisomer Purity Quality Control

Solid-State Handling Specifications

5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is consistently reported across multiple vendor technical datasheets as a crystalline solid with a melting point of 201–203 °C and long-term storage stability in a cool, dry environment without hazardous material classification for transport . By contrast, certain related triazolopyrimidine intermediates (e.g., sulfonyl chloride derivatives such as 8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride used in florasulam synthesis) are moisture-sensitive and require more stringent handling protocols . The defined melting point also serves as a rapid identity and purity checkpoint.

Solid-State Properties Handling and Storage Quality Specification

Application Scenarios for 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine


Penoxsulam API Manufacturing

This compound is the penultimate intermediate for penoxsulam technical-grade active ingredient production. It is condensed with 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride in the final bond-forming step, as described in the Johnson et al. (2009) SAR paper and subsequent process patents . Procurement quantities typically range from multi-kilogram to metric ton scale. Quality specifications must include identity confirmation by ¹H NMR or HPLC and regioisomeric purity verification (absence of the [4,3-c] isomer), because contamination at this stage propagates directly into the final herbicide product and can affect herbicidal efficacy and crop safety profiles established during penoxsulam registration .

Sulfonamide SAR Libraries for Herbicide Discovery

Research groups engaged in acetolactate synthase (ALS) inhibitor discovery use this amine as a core scaffold for generating focused sulfonamide libraries. By varying the sulfonyl chloride coupling partner, structurally diverse N-linked sulfonamides can be synthesized and screened for expanded weed spectrum or altered crop selectivity. The Johnson et al. (2009) publication provides baseline herbicidal activity data for the penoxsulam series, establishing quantitative comparators for new analogs . The defined melting point (201–203 °C) and crystalline nature of the starting amine facilitate accurate stoichiometric dispensing for parallel synthesis workflows .

Process Chemistry Development and Cost Optimization

The 39% total yield benchmark published in CN103232453A provides a quantitative reference point for process chemists evaluating alternative synthetic routes. The Dimroth rearrangement step, as detailed in DE60102375T2 and reviewed in Shamroukh et al. (2025) , is the critical regiospecific transformation that can be further optimized for atom economy, solvent reduction, or continuous-flow processing. The non-hazardous transport classification and ambient storage stability of this intermediate reduce infrastructure requirements for pilot-plant scale handling, making it a more tractable substrate for process intensification studies compared to moisture-sensitive sulfonyl chloride intermediates.

Regioisomeric Reference Standard

Given that the [1,5-c] and [4,3-c] regioisomers can co-exist in synthetic mixtures, this compound serves as an authentic reference standard for method development (HPLC, GC, or NMR) aimed at quantifying isomeric purity. The Dimroth rearrangement chemistry reviewed by Shamroukh et al. (2025) establishes the thermodynamic preference for the [1,5-c] isomer, but incomplete conversion or suboptimal reaction conditions can leave residual [4,3-c] contaminant . Analytical laboratories supporting agrochemical quality control can use the authenticated compound (CAS 219715-62-5, mp 201–203 °C) as a calibration standard to validate separation methods.

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